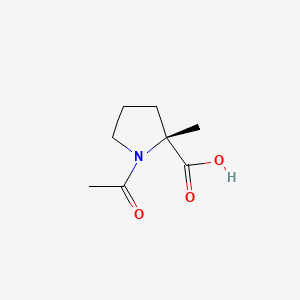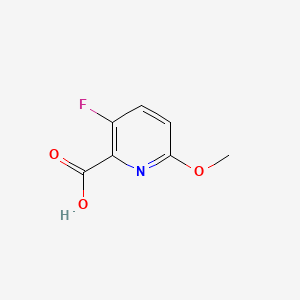![molecular formula C15H22ClN3O4 B566983 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield of this process is around 68% .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine” is represented by the linear formula C15H24N4O4 .
Aplicaciones Científicas De Investigación
1. Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid
- Application : This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine, which is known as an important metabolite in plants of the fungicide myclobutanil .
- Method : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β‑aminoalcohol by potassium permanganate .
- Results : The overall yield of the product was 68% .
2. Direct Introduction of the tert-Butoxycarbonyl Group
- Application : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : This method uses flow microreactor systems .
- Results : The resultant flow process was more efficient and versatile compared to the batch .
3. Synthesis of 2,2’-Methylene-Bis(4,6-di-tert-butyl-phenyl) Phosphate Sodium
- Application : This compound is a nucleator of polypropylene (PP) .
- Method : The synthesis was performed with homemade 2,2-methylene-bis(4,6-di-tert-butyl-phenyl) phosphorus oxychloride as raw materials by means of hydrolysis and neutralization .
- Results : The overall yield of the product was 95.9% .
Propiedades
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

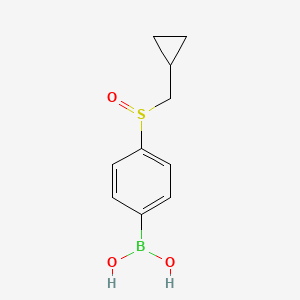
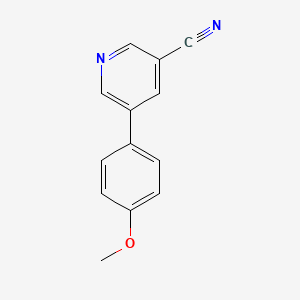
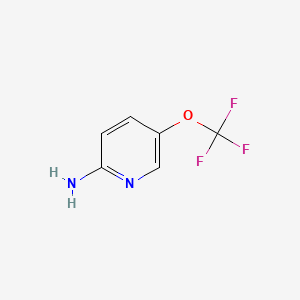
![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)
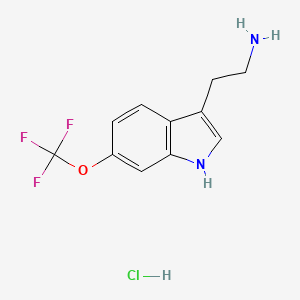
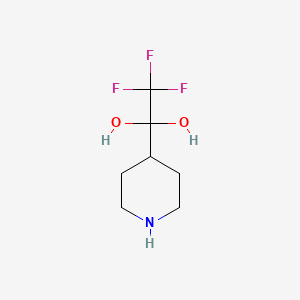
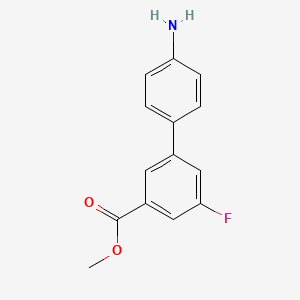
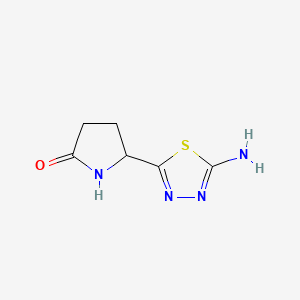
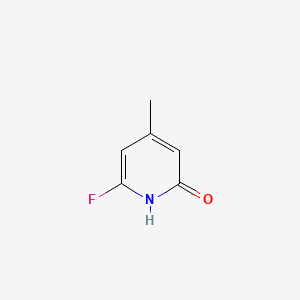
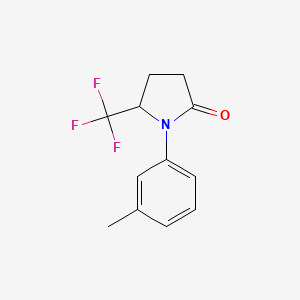
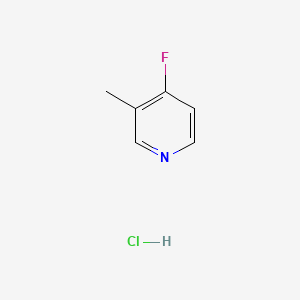
![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)
